1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one
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Overview
Description
1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that features a pyrrolidine ring and a pyridine ring connected through an ether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.
Ether Linkage Formation: The connection between the pyrrolidine and pyridine rings is established through etherification reactions, often using alkyl halides and bases.
Final Functionalization: The prop-2-en-1-one moiety is introduced in the final step, typically through aldol condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities with 1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one.
Pyridine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and 3-(pyridin-3-yl)propan-2-one are structurally related.
Uniqueness
This compound is unique due to its specific combination of pyrrolidine and pyridine rings connected through an ether linkage. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[3-(2-pyrrolidin-1-ylpyridin-3-yl)oxypyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-15(20)19-11-7-13(12-19)21-14-6-5-8-17-16(14)18-9-3-4-10-18/h2,5-6,8,13H,1,3-4,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCYLXZMKZPXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(C1)OC2=C(N=CC=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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